CYP3A4 Inhibition: Reduced Drug–Drug Interaction Liability
In a direct head-to-head comparison using human hepatic microsomal cytochrome P450 probe substrate metabolism assays, cephaeline inhibited CYP3A4 with an IC50 of 1000 µM, compared to 480 µM for emetine [1]. The inhibition constant (Ki) for CYP3A4 was 355 µM for cephaeline versus 232 µM for emetine [1]. For CYP2D6, cephaeline showed an IC50 of 121 µM and Ki of 54 µM, while emetine gave IC50 80 µM and Ki 43 µM [1]. The 2.1-fold weaker CYP3A4 inhibition indicates a significantly lower propensity for pharmacokinetic drug–drug interactions when cephaeline is co-administered with CYP3A4 substrates.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1000 µM; Ki = 355 µM |
| Comparator Or Baseline | Emetine: IC50 = 480 µM; Ki = 232 µM |
| Quantified Difference | 2.1-fold weaker CYP3A4 inhibition (IC50 ratio: 1000/480); 1.53-fold higher Ki |
| Conditions | Human hepatic microsomal cytochrome P450 probe substrate metabolism assays (CYP3A4) |
Why This Matters
Procurement of cephaeline hydrobromide rather than emetine is warranted when the experimental system requires a lower probability of CYP3A4-mediated drug–drug interactions, a key differentiation for in vivo polypharmacy models and ADME-Tox profiling.
- [1] Asano T, Watanabe J, Sadakane C, et al. Metabolism of ipecac alkaloids cephaeline and emetine by human hepatic microsomal cytochrome P450s, and their inhibitory effects on P450 enzyme activities. Biol Pharm Bull. 2001;24(6):678-682. View Source
